

Chemical properties of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1582563

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An In-depth Technical Guide to the Chemical Properties of 4-(4-ethoxyphenyl)-4-oxobutanoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **4-(4-ethoxyphenyl)-4-oxobutanoic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical, field-proven insights to support laboratory applications.

Introduction and Compound Profile

4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known as 3-(4-ethoxybenzoyl)propionic acid, is a keto-carboxylic acid derivative. Its structure incorporates three key functional groups: a carboxylic acid, a ketone, and an ether, all attached to an aromatic phenyl ring. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly as a precursor for more complex molecular architectures in pharmaceutical and materials science research. The presence of both a nucleophilic carboxylic acid and an electrophilic ketone, along with a modifiable aromatic ring, offers multiple avenues for chemical transformation.

Key Identifiers:

- IUPAC Name: **4-(4-ethoxyphenyl)-4-oxobutanoic acid**^[1]

- CAS Number: 53623-37-3[1][2][3]
- Molecular Formula: C₁₂H₁₄O₄[1][2][4]
- Synonyms: 3-(4-Ethoxybenzoyl)propionic acid[2]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, storage, and application in various experimental setups. **4-(4-ethoxyphenyl)-4-oxobutanoic acid** is a solid at room temperature, and its properties are summarized below.

| Property | Value | Source |
|--------------------|--|--------|
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 136 - 138 °C | [2] |
| Chemical Stability | Stable under normal handling and storage conditions. | [2] |

The structure of the molecule is depicted below, highlighting the ethoxy, phenyl, ketone, and butanoic acid moieties.

Caption: Chemical structure of **4-(4-ethoxyphenyl)-4-oxobutanoic acid**.

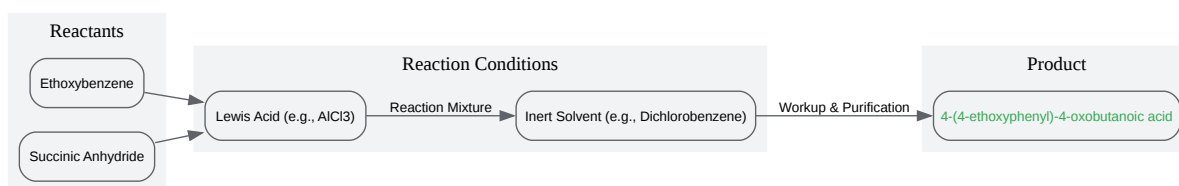
Synthesis and Reactivity

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially scalable method for preparing **4-(4-ethoxyphenyl)-4-oxobutanoic acid** and its analogs is the Friedel-Crafts acylation.[5] This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this specific synthesis, ethoxybenzene (phenetole) serves as the activated aromatic substrate, and succinic anhydride is the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst to activate the succinic anhydride, making it a potent electrophile.

The causality behind this choice of reactants is clear:

- **Ethoxybenzene:** The ethoxy group is an ortho-, para-directing activator due to the resonance donation of its lone pair electrons into the phenyl ring. This increases the nucleophilicity of the ring, facilitating the electrophilic attack. The para-product is sterically favored over the ortho-product.
- **Succinic Anhydride:** This cyclic anhydride is an excellent acylating agent that, upon reaction, introduces the desired four-carbon chain with a terminal carboxylic acid.
- **Aluminum Chloride:** As a strong Lewis acid, AlCl_3 coordinates with an oxygen atom of the anhydride, polarizing the carbonyl group and generating a highly reactive acylium ion or a polarized complex that initiates the reaction.



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Caption: General workflow for Friedel-Crafts acylation synthesis.

Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups:

- **Carboxylic Acid:** This group is acidic and can be deprotonated to form a carboxylate salt. It readily undergoes reactions typical of carboxylic acids, such as:
 - **Esterification:** Reaction with an alcohol under acidic conditions to form an ester.

- Amidation: Conversion to an amide by reacting with an amine, often requiring an activating agent.
- Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH_4 .
- Ketone: The carbonyl group of the ketone is electrophilic and susceptible to nucleophilic attack. Key reactions include:
 - Reduction: Can be selectively reduced to a secondary alcohol using milder reducing agents like NaBH_4 , or fully reduced to a methylene group (CH_2) via Clemmensen or Wolff-Kishner reduction. A patent describes the reduction of the similar 4-(4-methoxyphenyl)-4-oxobutyric acid using catalytic hydrogenation with palladium on carbon.[\[6\]](#)
 - Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form tertiary alcohols.
- Aromatic Ring: The ethoxy-substituted phenyl ring can undergo further electrophilic aromatic substitution. The existing ethoxy and acyl groups will direct incoming electrophiles, though the acyl group is deactivating.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of **4-(4-ethoxyphenyl)-4-oxobutanoic acid** requires a suite of analytical techniques. While Sigma-Aldrich notes that they do not collect analytical data for this specific rare chemical, we can predict the expected results based on its structure.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of a compound. For small polar molecules like this, derivatization may be necessary to improve ionization efficiency.[\[7\]](#)

Predicted ESI-MS Data:

| Adduct | Ion Formula | Predicted m/z |
|-------------------------------------|--|---------------|
| [M+H] ⁺ (Positive Mode) | [C ₁₂ H ₁₅ O ₄] ⁺ | 223.0965 |
| [M+Na] ⁺ (Positive Mode) | [C ₁₂ H ₁₄ O ₄ Na] ⁺ | 245.0784 |
| [M-H] ⁻ (Negative Mode) | [C ₁₂ H ₁₃ O ₄] ⁻ | 221.0819 |

Data predicted based on the molecular formula and common adducts observed in ESI-MS.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|----------------------------------|---------------|-------------|---|---|
| ~7.95 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent electron-withdrawing ketone. |
| ~6.95 | Doublet (d) | 2H | Ar-H (ortho to OEt) | Shielded by the electron-donating ethoxy group. |
| ~4.10 | Quartet (q) | 2H | -O-CH ₂ -CH ₃ | Protons on the carbon adjacent to the ether oxygen. |
| ~3.25 | Triplet (t) | 2H | -CO-CH ₂ -CH ₂ - | Protons alpha to the ketone carbonyl group. |
| ~2.80 | Triplet (t) | 2H | -CH ₂ -CH ₂ -COOH | Protons alpha to the carboxylic acid carbonyl group. |
| ~1.45 | Triplet (t) | 3H | -O-CH ₂ -CH ₃ | Protons of the terminal methyl group. |
| >10.0 | Broad Singlet | 1H | -COOH | Acidic proton, often broad and downfield. |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~198.0 | C=O (Ketone) |
| ~178.0 | C=O (Carboxylic Acid) |
| ~163.0 | Ar-C-OEt |
| ~130.5 | Ar-CH (ortho to C=O) |
| ~129.0 | Ar-C-C=O |
| ~114.5 | Ar-CH (ortho to OEt) |
| ~64.0 | -O-CH ₂ -CH ₃ |
| ~33.5 | -CO-CH ₂ -CH ₂ - |
| ~28.5 | -CH ₂ -CH ₂ -COOH |
| ~14.5 | -O-CH ₂ -CH ₃ |

Experimental Protocols

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from standard procedures for the synthesis of analogous aryl oxobutanoic acids.^[5]

Materials:

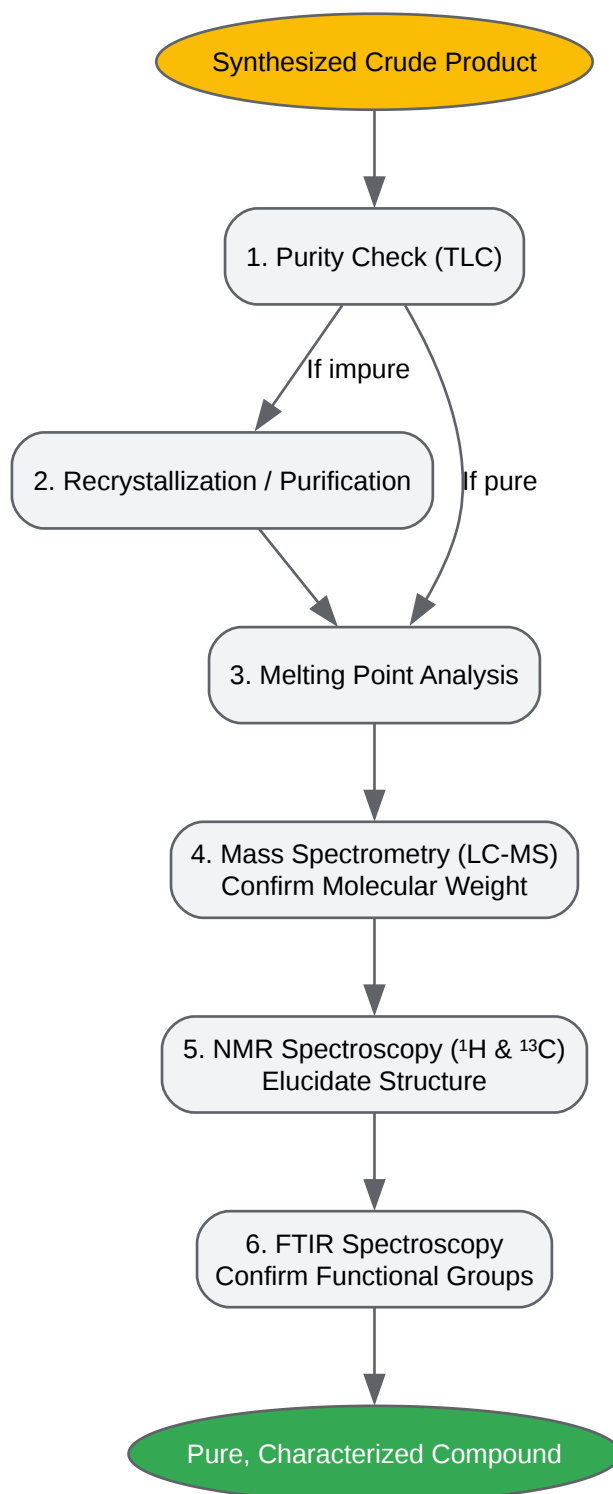
- Ethoxybenzene
- Succinic Anhydride
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Dichloromethane (DCM) or Dichlorobenzene^[6] (as solvent)
- Concentrated Hydrochloric Acid (HCl)
- Ice

- Sodium Bicarbonate solution (5%)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware for reflux and workup

Procedure:

- Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
- Initial Mixture: Charge the flask with anhydrous AlCl_3 (2.2 eq.) and the anhydrous solvent under a nitrogen atmosphere. Cool the mixture in an ice bath to 0-5 °C.
- Addition of Reactants: Dissolve ethoxybenzene (1.0 eq.) and succinic anhydride (1.1 eq.) in the anhydrous solvent. Add this solution dropwise to the stirred AlCl_3 suspension while maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and precipitate the crude product.
- Isolation: If a solid precipitates, collect it by vacuum filtration. If the product remains in the organic layer, perform a liquid-liquid extraction.
- Purification: Dissolve the crude product in a 5% sodium bicarbonate solution. Wash the aqueous layer with DCM to remove any unreacted ethoxybenzene. Acidify the aqueous layer with concentrated HCl to re-precipitate the pure carboxylic acid product.
- Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol: Analytical Characterization Workflow



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Caption: Workflow for the purification and characterization of the final product.

Safety and Handling

According to the Safety Data Sheet (SDS), **4-(4-ethoxyphenyl)-4-oxobutanoic acid** is classified with several hazards.^[2]

- GHS Hazard Statements:
 - H315: Causes skin irritation.^[2]
 - H319: Causes serious eye irritation.^[2]
 - H335: May cause respiratory irritation.^[2]
- Precautionary Measures:
 - P261: Avoid breathing dust.^[2]
 - P280: Wear protective gloves, eye protection, and face protection.^[2]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.^[2]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[2]

Handling and Storage:

- Handle in accordance with good industrial hygiene and safety procedures.^[2]
- Use only in a well-ventilated area.^[2]
- Store in a well-ventilated place and keep the container tightly closed.^[2]
- Store locked up.^[2]

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- To cite this document: BenchChem. [Chemical properties of 4-(4-ethoxyphenyl)-4-oxobutanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582563#chemical-properties-of-4-4-ethoxyphenyl-4-oxobutanoic-acid]

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